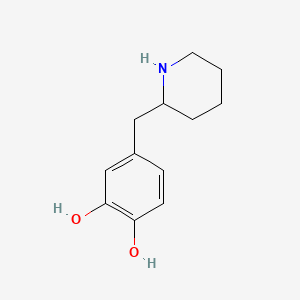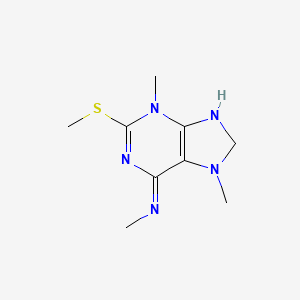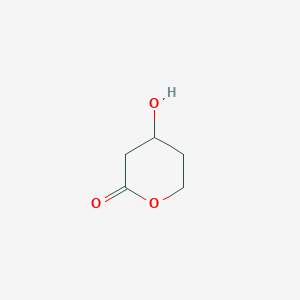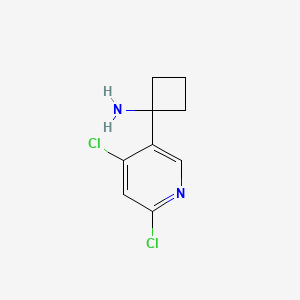
4-(Piperidin-2-ylmethyl)benzene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a piperidine moiety and two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide derivative of benzene-1,2-diol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dehydroxylated derivatives and modified piperidine rings.
Substitution: Halogenated benzene derivatives and other functionalized aromatic compounds.
Scientific Research Applications
4-(Piperidin-2-ylmethyl)benzene-1,2-diol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, altering their function or activity. The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the piperidine moiety.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of the piperidine moiety.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is unique due to the presence of both the piperidine ring and the hydroxyl groups on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-(piperidin-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10/h4-5,8,10,13-15H,1-3,6-7H2 |
InChI Key |
AUYONLNUNWGRLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)
![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)







![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)



